luteolin-7-O-gentiobiside

Pharmacokinetics Bioanalysis Method Validation

Researchers validating LC-MS/MS methods for botanical extracts often encounter irreproducible results when substituting luteolin glycosides. Luteolin-7-O-gentiobioside, a distinct β-1→6 linked diglycoside reference standard, resolves this. • LLOQ of 1.0 ng/mL-4× more sensitive than luteolin-7-O-glucuronide, enabling lower detection limits. • Unique gentiobiose moiety ensures accurate pharmacokinetic profiling (t1/2 0.07-0.66 h) and SAR differentiation. • Supplied at ≥98% HPLC purity for consistent analytical method validation.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
Cat. No. B15091831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameluteolin-7-O-gentiobiside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-17-20(33)22(35)24(37)26(42-17)39-8-18-21(34)23(36)25(38)27(43-18)40-10-4-13(31)19-14(32)6-15(41-16(19)5-10)9-1-2-11(29)12(30)3-9/h1-6,17-18,20-31,33-38H,7-8H2
InChIKeyLDTDRTSKWGQBAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin-7-O-gentiobioside: Pharmacokinetic and Physicochemical Differentiators for Informed Procurement in Flavonoid Glycoside Research


Luteolin-7-O-gentiobioside is a naturally occurring flavonoid diglycoside, specifically a luteolin aglycone substituted with a β-1→6 linked gentiobiose disaccharide at the 7-O position. This distinct glycosylation pattern directly influences its molecular weight of 610.5 g/mol and its physicochemical properties, such as a topological polar surface area (TPSA) of approximately 266 Ų [1]. Unlike its monosaccharide counterparts like luteolin-7-O-glucoside or the aglycone itself, this diglycosidic structure is a primary driver of its differential behavior in key experimental systems, including pharmacokinetic profiles and enzyme interactions, making it a critical and non-interchangeable tool for advanced biopharmaceutical and botanical research.

Why Luteolin-7-O-gentiobioside Is Not Interchangeable with Other Luteolin Glycosides or the Aglycone


The assumption that all luteolin-based compounds are functionally equivalent overlooks the profound impact of glycosidic substitution on molecular recognition, systemic exposure, and target engagement. The attachment of a gentiobiose disaccharide at the 7-O position, as opposed to a single glucose or glucuronic acid moiety, creates a molecule with distinct physicochemical and biological fingerprints. This is evidenced by direct comparative data showing differential analytical sensitivity and clearance rates in vivo [1], as well as structural rationales for divergent anti-inflammatory and enzyme inhibition activities [2]. Consequently, substituting luteolin-7-O-gentiobioside with its aglycone or other glycosides without rigorous justification can lead to irreproducible results, especially in pharmacokinetic, pharmacological, and analytical method development studies where the glycoside's properties are the critical experimental variable.

Quantitative Evidence of Luteolin-7-O-gentiobioside's Differential Performance Against Key Comparators


Superior Analytical Sensitivity in UFLC-MS/MS Bioanalysis Compared to Glucuronide Conjugate

In a validated UFLC-MS/MS method for simultaneous determination in beagle dog plasma, luteolin-7-O-gentiobioside demonstrated a lower limit of quantification (LLOQ) of 1.0 ng/mL, which is four times more sensitive than the 4.0 ng/mL LLOQ achieved for luteolin-7-O-β-D-glucuronide under identical analytical conditions [1].

Pharmacokinetics Bioanalysis Method Validation

Distinct In Vivo Clearance Profile in Rats Compared to Other Glycosides

Following intravenous administration of Kudiezi injection in rats, luteolin-7-O-β-D-gentiobioside exhibited a rapid elimination profile with a half-life (t1/2) in the range of 0.07-0.66 hours. This clearance rate was comparable to luteolin-7-O-β-D-glucoside and luteolin-7-O-β-D-glucuronide (which also fell within the 0.07-0.66 h range) but was significantly distinct from phenolic acids like 5-caffeoylquinic acid and chlorogenic acid, which demonstrated much slower elimination with t1/2 values between 2.22 and 6.09 hours [1].

Pharmacokinetics In Vivo Pharmacology Clearance

Structural Basis for Differential Bioactivity: Implications from SAR of Related Glycosides

While direct head-to-head bioactivity data for luteolin-7-O-gentiobioside against its monosaccharide analogs are limited in the primary literature, strong class-level inference can be drawn from comparative studies of other luteolin glycosides. For instance, luteolin-7-O-rutinoside, a diglycoside, has been shown to possess stronger radical scavenging and antioxidant properties than the monoglycoside luteolin-7-O-glucoside [1]. Furthermore, in aldose reductase (AR) inhibition assays, luteolin-7-O-rutinoside (IC50 = 2.37 μM) and luteolin-7-O-glucoside (IC50 = 1.05 μM) exhibited different potencies, demonstrating that the specific glycosidic moiety directly impacts target binding and activity [2].

Structure-Activity Relationship (SAR) Antioxidant Enzyme Inhibition

Targeted Applications for Luteolin-7-O-gentiobioside Based on Verified Differential Evidence


As a Specific Analyte in Advanced Bioanalytical Method Development and Validation

For laboratories developing and validating sensitive LC-MS/MS methods for complex botanical extracts or biological samples, luteolin-7-O-gentiobioside is a critical reference standard. Its demonstrated LLOQ of 1.0 ng/mL, which is four times more sensitive than luteolin-7-O-glucuronide under identical conditions, makes it a superior choice for achieving lower detection limits and more accurate quantification in pharmacokinetic or metabolomic studies [1].

In Preclinical Pharmacokinetic Studies of Kudiezi Injection and Related Formulations

Researchers investigating the in vivo fate of multi-component herbal preparations like Kudiezi injection require authentic luteolin-7-O-gentiobioside as an analytical standard. The compound's rapid elimination profile (t1/2 of 0.07-0.66 h in rats) dictates specific experimental designs with early and frequent sampling time points to accurately capture its pharmacokinetic behavior, a necessity not always apparent for slower-clearing constituents [1].

As a Key Probe in Structure-Activity Relationship (SAR) Studies of Flavonoid Glycosides

Given that the presence and type of glycoside are shown to dramatically alter bioactivity (e.g., a 2.3-fold difference in AR inhibition IC50 between luteolin-7-O-glucoside and luteolin-7-O-rutinoside), luteolin-7-O-gentiobioside is an essential molecular probe for SAR studies [1]. It allows researchers to specifically investigate the influence of a β-1→6 linked diglycoside on parameters such as antioxidant capacity, enzyme inhibition, and cellular uptake, filling a critical gap between simpler monoglycosides and more complex analogs.

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